4-(Fluoromethyl)-1,3-dioxolan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(fluoromethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO3/c5-1-3-2-7-4(6)8-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVXAXTORCUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470906 | |
| Record name | 4-(fluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127213-73-4 | |
| Record name | 4-(fluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Overview of Fluorinated Cyclic Carbonates in Contemporary Chemical Research
Fluorinated cyclic carbonates represent a pivotal class of compounds in modern chemistry, primarily recognized for their transformative impact on energy storage technologies. acs.orggreyb.com The introduction of fluorine atoms into the molecular structure of cyclic carbonates, such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), imparts a range of desirable properties. acs.orgresearchgate.net These include enhanced electrochemical stability, improved safety characteristics, and optimized ion transport, which are critical for the development of high-performance lithium-ion batteries (LIBs) and next-generation energy storage systems. acs.orggreyb.comazom.com
The strong electron-withdrawing nature of fluorine lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the carbonate molecule. researchgate.netenergy.gov This modification leads to a wider electrochemical stability window, making fluorinated carbonates more resistant to oxidation at high voltages. acs.orgenergy.gov Consequently, they are instrumental in enabling the use of high-voltage cathode materials, which are key to increasing the energy density of LIBs. energy.govworktribe.com
Furthermore, fluorinated cyclic carbonates like fluoroethylene carbonate (FEC) are known to form a stable and robust solid electrolyte interphase (SEI) on the surface of anodes, particularly silicon-based anodes. azom.comworktribe.com This LiF-rich SEI layer effectively suppresses the continuous decomposition of the electrolyte and mitigates the detrimental volume expansion of the anode during cycling, leading to significantly improved cycle life and coulombic efficiency. azom.comosti.gov Research in this area is vibrant, with ongoing efforts to synthesize and evaluate new fluorinated carbonates with optimized properties for specific battery chemistries. acs.orgworktribe.com
Structural Significance of the Fluoromethyl Moiety Within 1,3 Dioxolan 2 One Frameworks
The defining feature of 4-(fluoromethyl)-1,3-dioxolan-2-one is the presence of a fluoromethyl (-CH2F) group attached to the 1,3-dioxolan-2-one core. cymitquimica.com This specific structural element distinguishes it from other fluorinated carbonates and is central to its unique chemical behavior. The 1,3-dioxolan-2-one ring itself is a cyclic carbonate, a five-membered ring containing two oxygen atoms and a carbonyl group. cymitquimica.com
The incorporation of the fluoromethyl group introduces several key effects:
Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect through the sigma bonds. This effect influences the electron density distribution across the entire molecule, impacting its reactivity and electrochemical properties.
Steric Effects: The fluoromethyl group introduces a degree of steric bulk at the 4-position of the dioxolanone ring. This can influence how the molecule interacts with other species, including solvent molecules, ions, and electrode surfaces.
Compared to its non-fluorinated analog, 4-methyl-1,3-dioxolan-2-one (propylene carbonate), the fluoromethyl derivative is expected to exhibit different electrolytic characteristics. researchgate.net For instance, the fluoromethyl group may serve as an anion-attracting group, potentially influencing the ionic dissociation of lithium salts in electrolyte solutions. researchgate.net The strategic placement of the fluorine atom on the methyl group, rather than directly on the ring, offers a nuanced approach to tuning the molecule's properties, balancing the benefits of fluorination with other performance metrics. acs.org
Historical Development and Emerging Trends in the Study of 4 Fluoromethyl 1,3 Dioxolan 2 One
The synthesis of 4-(fluoromethyl)-1,3-dioxolan-2-one has been a subject of interest in organic synthesis. One common approach involves the cycloaddition of carbon dioxide (CO2) with a corresponding fluorinated epoxide precursor. Another potential route is through halogen exchange reactions, where a chlorinated precursor is treated with a fluorinating agent. google.com
Historically, research into fluorinated cyclic carbonates has been driven by the quest for improved electrolyte solvents for non-aqueous batteries. google.com While much of the early focus was on compounds like fluoroethylene carbonate (FEC), more recent studies have begun to explore a wider range of fluorinated derivatives, including those with fluorinated alkyl side chains. worktribe.comosti.gov
Emerging trends in the study of this compound and related compounds are closely tied to the development of advanced energy storage systems. greyb.com Key research directions include:
Electrolyte Additives: Utilizing this compound as an additive to conventional carbonate-based electrolytes to enhance the stability and performance of high-voltage lithium-ion batteries. worktribe.com
Theoretical Modeling: Employing quantum chemistry and molecular dynamics simulations to predict the electrochemical properties of fluorinated carbonates and to guide the design of new molecules with superior performance. acs.org
Interfacial Studies: Investigating the composition and morphology of the SEI layer formed in the presence of this compound to understand its role in stabilizing electrode interfaces. azom.comosti.gov
Interdisciplinary Research Potential and Future Outlook for 4 Fluoromethyl 1,3 Dioxolan 2 One
Precursor Synthesis and Halogenation Strategies
The creation of the fluorinated backbone of this compound relies on the careful selection and modification of precursor molecules. Key strategies involve the derivatization of readily available compounds like glycerol (B35011) and the subsequent introduction of fluorine through halogen exchange reactions.
Derivatization of Glycerol-Based Compounds
Glycerol, a readily available and bio-based C3 building block, serves as a versatile starting material for the synthesis of various value-added chemicals, including precursors for this compound. mdpi.com The chlorination of glycerol to produce 1,3-dichloro-2-propanol (B29581) is a well-established industrial process. mdpi.com This chlorinated intermediate can then be utilized in subsequent steps to form the cyclic carbonate ring structure.
Another approach involves the direct use of glycerol carbonate, which can be synthesized from glycerol and a carbonate source. researchgate.netmdpi.com Glycerol carbonate itself is a versatile intermediate that can undergo various chemical transformations. acs.orgunibo.it For instance, it can be used as an alkylating agent for phenols, demonstrating the reactivity of its cyclic carbonate structure. acs.orgunibo.it
Preparation of Fluorinated Propane-1,2-diol Intermediates
A crucial intermediate in the synthesis of this compound is 3-fluoro-1,2-propanediol. ontosight.ai This compound, with the molecular formula C3H7FO2, contains the necessary carbon backbone and the fluorine atom at the desired position. ontosight.ai The synthesis of 3-fluoro-1,2-propanediol can be achieved through the reaction of 1,2-propanediol with a suitable fluorinating agent. ontosight.ai It is also known as α-Fluorohydrin. ontosight.ai
The properties of 3-fluoro-1,2-propanediol are presented in the table below:
| Property | Value |
| Molecular Formula | C3H7FO2 |
| Boiling Point | 102-103 °C at 13 mm Hg |
| Density | 1.1 g/mL at 25 °C |
| Refractive Index | n20/D 1.422 |
| pKa | 13.18 ± 0.20 |
Data sourced from ChemicalBook chemicalbook.com
Halogen Exchange Reactions for Fluorine Introduction
Halogen exchange reactions are a common and effective method for introducing fluorine into organic molecules. In the context of synthesizing this compound, a precursor such as 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359) can be subjected to fluorination using a fluoride (B91410) source. For example, potassium fluoride can be used to replace the chlorine atom with fluorine, although this may require high reaction temperatures and long reaction times. google.com
The development of catalytic methods for halogen exchange has provided more efficient routes. For instance, certain ruthenium(II) complexes can catalyze the nucleophilic fluorination of activated alkyl halides using thallium(I) fluoride as the fluoride source. researchgate.net Another approach involves electrophilic fluorinating reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.orgconicet.gov.ar These reagents have been instrumental in the development of catalytic enantioselective fluorination methods. acs.org
Cyclization and Carbonylation Techniques
The formation of the 1,3-dioxolan-2-one ring is a key step in the synthesis of the target compound. This is typically achieved through cyclization and carbonylation reactions, where a linear precursor is converted into the cyclic carbonate.
Cyclocondensation Approaches Utilizing Carbonylating Agents (e.g., Carbon Dioxide, Phosgene (B1210022) Derivatives)
The reaction of a suitable diol, such as 3-fluoro-1,2-propanediol, with a carbonylating agent is a direct method for forming the cyclic carbonate. Carbon dioxide (CO2) is an attractive carbonylating agent due to its low cost and non-toxic nature. The synthesis of glycerol carbonate from glycerol and CO2 has been extensively studied, often employing catalysts to facilitate the reaction. mdpi.com
Alternatively, phosgene derivatives can be used as carbonylating agents. These reagents are generally more reactive than CO2 but require more stringent handling procedures due to their toxicity. The reaction involves the condensation of the diol with the phosgene derivative, leading to the formation of the cyclic carbonate and a byproduct.
A related approach is the transesterification of a diol with a dialkyl carbonate, such as dimethyl carbonate (DMC), in the presence of a catalyst. mdpi.com This method avoids the use of highly toxic reagents like phosgene.
Catalytic Cycloaddition of Carbon Dioxide with Fluorinated Epoxides (Analogous Studies)
An analogous and highly efficient method for the synthesis of cyclic carbonates is the catalytic cycloaddition of carbon dioxide to epoxides. In the context of this compound, this would involve the reaction of a fluorinated epoxide precursor with CO2. This method is considered a green and atom-economical route to cyclic carbonates.
The synthesis of 3-chloro-1,2-propylenecarbonate from 1,3-dichloro-2-propanol and CO2, mediated by an organic superbase like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), demonstrates a similar transformation. mdpi.com This suggests that a corresponding fluorinated epoxide could undergo a similar reaction to yield this compound.
Advanced Fluorination Methods
The introduction of a fluorine atom onto the methyl group of a 1,3-dioxolan-2-one scaffold requires precise control to achieve the desired regioselectivity and yield. Advanced fluorination methods offer pathways to overcome the challenges associated with the high reactivity of fluorinating agents.
Direct electrophilic fluorination is a primary method for the synthesis of organofluorine compounds. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center. For the synthesis of this compound, this would typically involve the reaction of an enolate or silyl (B83357) enol ether derived from 4-methyl-1,3-dioxolan-2-one with a suitable N-F electrophilic fluorinating agent.
Key reagents in this class include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. acs.orgresearchgate.netorganic-chemistry.org The reactivity of these agents can be tuned, and their application has revolutionized the synthesis of fluorinated molecules by providing stable, solid, and manageable sources of electrophilic fluorine. acs.orgharvard.edu The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) often being employed. researchgate.net
Research into the fluorination of 1,3-dicarbonyl compounds has shown that the reaction's selectivity can be controlled by the stoichiometry of the fluorinating agent. For instance, using 1.1 equivalents of Selectfluor® can favor monofluorination, while excess reagent can lead to difluorination. organic-chemistry.org While direct fluorination of 4-methyl-1,3-dioxolan-2-one is less documented than for β-dicarbonyls, the principles are transferable. The reaction would likely proceed through the formation of an enolate intermediate, which then attacks the electrophilic fluorine source. conicet.gov.ar
| Reagent Name | Abbreviation | Typical Substrates |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | β-Dicarbonyls, Silyl Enol Ethers, Enolates, Benzylic C-H groups |
| N-Fluorobenzenesulfonimide | NFSI | β-Ketoesters, Oxindoles, α-Cyano Esters |
| N-Fluoropyridinium salts | - | Silyl Enol Ethers, Enolates |
This table summarizes common electrophilic fluorinating agents and the types of substrates they are typically used to fluorinate, based on established chemical literature.
The development of greener protocols has seen these reactions performed in aqueous media or under solvent-free conditions, particularly for 1,3-dicarbonyl compounds. researchgate.net Such advancements are critical for developing more sustainable synthetic routes for fluorinated cyclic carbonates.
Electrochemical fluorination (ECF) presents a powerful and inherently greener alternative to using stoichiometric chemical fluorinating agents. numberanalytics.com This method generates the reactive fluorine species in situ via electrolysis, offering high selectivity and reducing the need for hazardous reagents. numberanalytics.com The process typically involves the electrolysis of an organic substrate in a medium containing a fluoride source. google.com
A patented process details the electrochemical fluorination of 4-methyl-1,3-dioxolan-2-one (propylene carbonate) to yield 4-fluoro-4-methyl-1,3-dioxolan-2-one. google.com While the fluorine is incorporated at the 4-position of the ring rather than on the methyl group, the methodology is highly relevant. The process employs a liquid reaction medium containing the organic compound and a fluorinating agent, such as an amine-HF complex (e.g., triethylamine (B128534) tris(hydrogenfluoride)). google.com A key innovation in this process is the use of a gas diffusion layer (GDL) as the anode, which is reported to improve both the selectivity and conversion rate of the fluorination reaction. google.com
The selectivity of ECF can be controlled by adjusting parameters such as the electrode material, current density, temperature, and the composition of the electrolyte. europa.eu For instance, conducting the electrolysis at temperatures between -40°C and 0°C can suppress side reactions like polymerization. europa.eu Carbon electrodes are often preferred for the anode to prevent electrode dissolution. europa.eu Research has shown that the choice of supporting electrolyte, such as various tetraalkylammonium poly(HF) salts (e.g., Et₃N·nHF, Et₄NF·nHF), significantly influences the reaction outcome. researchgate.net
| Substrate | Electrode Pair (Anode/Cathode) | Fluorinating Agent/Electrolyte | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Ethylene (B1197577) Carbonate | GDL / Pb | Et₃N · 3HF | 66 | 61 | 40 | google.com |
| 4-Methyl-1,3-dioxolan-2-one | GDL / Pb | Et₃N · 3HF | 58 | >40 (est.) | - | google.com |
| 4-Methyl-1,3-dioxolan-2-one | Carbon / Carbon | KF-nHF (n=8-20) | 78 | 76 | 40 (isolated) | europa.eu |
This interactive table presents data from studies on the electrochemical fluorination of cyclic carbonates, highlighting the reaction conditions and outcomes.
Catalytic Systems and Reaction Optimization
Metal-Based Catalysts: A wide array of metal-based catalysts have been developed for the synthesis of cyclic carbonates from epoxides and CO₂. researchgate.netbohrium.com These often involve Lewis acidic metal centers that activate the epoxide ring towards nucleophilic attack. Commonly used metals include aluminum, zinc, and cobalt. researchgate.netbohrium.comua.es For instance, a heterogeneous system using zinc chloride supported on alumina (B75360) (ZnCl₂/Al₂O₃) in conjunction with a tetrabutylammonium (B224687) iodide (TBAI) co-catalyst has proven effective for the carboxylation of various epoxides, including fluorinated ones. ua.es Aluminum complexes, such as those based on salen or amino triphenolate ligands, are also highly active, demonstrating the potential for high turnover numbers. bohrium.com
Organocatalysts: Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. scienceopen.com For the synthesis of chiral this compound, chiral organocatalysts could offer a route to enantiomerically enriched products. Classes of organocatalysts relevant to either cyclic carbonate synthesis or fluorination include cinchona alkaloid derivatives and thioureas. scienceopen.comresearchgate.net For example, bifunctional cinchona alkaloid-thiourea organocatalysts have been used for asymmetric fluorination and Michael addition sequences. researchgate.net While direct application to the synthesis of this compound is an area for further research, these catalyst classes represent the forefront of development for asymmetric synthesis. scienceopen.comnih.gov
The efficiency of a catalytic system is paramount for its industrial viability. Key metrics used to evaluate catalyst performance are the Turnover Number (TON), which represents the number of substrate molecules converted per molecule of catalyst, and the Turnover Frequency (TOF), which is the TON per unit of time.
Research has demonstrated remarkably high efficiencies for certain metal-based catalysts in cyclic carbonate synthesis. An aluminum complex with an amino triphenolate ligand, when used with a co-catalyst, achieved exceptionally high initial TOFs (up to 36,000 h⁻¹) and TONs (exceeding 100,000). bohrium.com Cobalt(III) amidoamine complexes have also shown high activity, with TOFs reaching 662 h⁻¹; this activity was enhanced by the presence of electron-withdrawing groups on the ligand, which increases the Lewis acidity of the cobalt center. researchgate.net Heterogeneous systems, such as ZnCl₂/Al₂O₃-TBAI, have also been optimized, showing excellent yields under relatively mild conditions. ua.es
Catalyst selectivity is another critical factor. In the context of asymmetric synthesis, this refers to enantioselectivity—the preferential formation of one enantiomer over the other. For example, titanium-TADDOLate catalysts have been used for the asymmetric fluorination of β-ketoesters, achieving up to 91% enantiomeric excess (ee). beilstein-journals.org The development of catalysts that can provide high regio- and stereoselectivity is a primary goal in the synthesis of complex molecules like this compound.
| Catalyst System | Substrate | TON | TOF (h⁻¹) | Conditions | Reference |
| Aluminum amino triphenolate / TBAI | 1,2-Epoxyhexane | >100,000 | up to 36,000 (initial) | 100-120 °C, 20 bar CO₂ | bohrium.com |
| Co(III) amidoamine / TBAB | Propylene (B89431) Oxide | - | 662 | 130 °C, 20.7 bar CO₂ | researchgate.net |
| ZnCl₂/Al₂O₃ / TBAI | Propylene Oxide | 162 (in 5 cycles) | 81 | 60 °C, 4 atm CO₂ | ua.es |
| SalenCo(Cl₃CCO₂) / PTAT | Various Epoxides | - | 611 | RT, 7 bar CO₂ | mdpi.com |
This interactive table summarizes the efficiency of various catalytic systems reported for the synthesis of cyclic carbonates from epoxides and CO₂, providing key performance indicators.
The principles of green chemistry demand that synthetic processes be designed to minimize waste and environmental impact. numberanalytics.com A key aspect of this is the ability to recycle and reuse the catalyst. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction products. Therefore, significant research has been directed towards developing recyclable catalytic systems.
One effective strategy is the use of heterogeneous catalysts. For example, the ZnCl₂/Al₂O₃ catalyst used for cyclic carbonate synthesis is a solid and can be recovered from the reaction mixture by simple centrifugation or filtration and reused for multiple cycles with minimal loss of activity. ua.es
Another advanced approach involves fluorous biphasic catalysis. researchgate.net In this technique, the catalyst is tagged with a perfluoroalkyl chain, rendering it soluble in a fluorous solvent but insoluble in common organic solvents at room temperature. The reaction can be run at an elevated temperature where the phases are miscible, and upon cooling, the phases separate, allowing for the straightforward recovery of the catalyst-containing fluorous phase. researchgate.net
The development of sustainable fluorination methods is also a major focus. numberanalytics.com This includes moving away from hazardous reagents, utilizing catalytic methods to reduce waste, and employing technologies like flow chemistry, which can improve safety, efficiency, and scalability. numberanalytics.com Projects are also underway to develop catalytic methods for recycling fluorine-containing waste, which could provide a sustainable source of fluorine for the chemical industry. europa.eu
Process Intensification and Scalability Studies
Process intensification aims to develop smaller, more efficient, and safer manufacturing technologies compared to traditional large-scale batch processes. For the synthesis of this compound, this involves exploring advanced reactor technologies and optimizing reaction parameters to enhance throughput and product quality.
Continuous flow chemistry is an emerging and promising technology for chemical synthesis, particularly for reactions involving gases and liquids, such as the cycloaddition of CO₂ to epoxides. mit.edursc.org The use of continuous flow reactors offers significant advantages over traditional batch reactors, including superior heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for straightforward automation and scalability. mit.edu
While specific industrial-scale continuous flow synthesis of this compound is not extensively documented in the literature, catalytic systems developed for the synthesis of cyclic carbonates from epoxides and CO₂ have been shown to be highly effective in continuous flow systems. rsc.org These systems can handle gas-liquid reactions efficiently, overcoming the mass transfer limitations often encountered in batch processes. rsc.org The application of flow chemistry could address the challenges associated with the synthesis, such as the low mass recovery reported in some batch attempts, by providing precise control over reaction parameters like temperature, pressure, and residence time. whiterose.ac.ukmit.edu
The optimization of reaction conditions is critical to maximizing the yield and purity of this compound. Key parameters that influence the outcome of the cycloaddition reaction include the choice of catalyst, solvent, temperature, and CO₂ pressure.
Research has shown that the synthesis can be challenging. An attempted synthesis using epifluorohydrin (B110758) at 10 bar CO₂ pressure resulted in a mass recovery of less than 5%, highlighting the difficulty in finding suitable reaction conditions. whiterose.ac.uk In contrast, a highly successful synthesis was reported using a water-soluble organocatalyst in a biphasic system. rsc.org This method achieved a quantitative yield of this compound at a relatively mild temperature of 60°C. rsc.org
For comparison, the synthesis of the analogous compound, 4-(trifluoromethyl)-1,3-dioxolan-2-one, has been achieved using lithium bromide (LiBr) as a catalyst in acetone (B3395972) at 65°C and 4 bar of CO₂ pressure. academie-sciences.fr The optimization of catalyst systems is a common strategy, with studies on other epoxides demonstrating that supported ionic liquid catalysts can drive reactions to completion in as little as 30 minutes at 80°C and 5 bar CO₂ pressure. rsc.org
| Target Compound / Analogue | Precursor | Catalyst | Solvent/System | Temperature | CO₂ Pressure | Time | Yield/Result | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | Epifluorohydrin | Water-soluble organocatalyst | Biphasic (Water/Organic) | 60°C | Not Specified | Not Specified | Quantitative Yield | rsc.org |
| This compound | Epifluorohydrin | Silica-Immobilised Salophen | Not Specified | Not Specified | 10 bar | Not Specified | <5% mass recovery | whiterose.ac.uk |
| 4-(Trifluoromethyl)-1,3-dioxolan-2-one | Trifluoroethyleneoxide | LiBr | Acetone | 65°C | 4 bar | 14 h | Not Specified | academie-sciences.fr |
| Propylene Carbonate | Propylene Oxide | SiO₂ supported ionic liquid | Solvent-free | 80°C | 5 bar | 30 min | 99% Conversion | rsc.org |
The principles of green chemistry are increasingly important in the design of chemical manufacturing processes. The synthesis of this compound from epifluorohydrin and CO₂ is inherently aligned with some of these principles, as it utilizes a greenhouse gas as a raw material (atom economy and carbon capture). rsc.org
Further implementation of green chemistry can be seen in the development of novel catalytic systems. For instance, the use of opportunely designed water-soluble organocatalysts allows the reaction to be carried out efficiently in biphasic systems where water is one of the layers. rsc.org This approach avoids the use of volatile organic solvents and allows for the simple recovery and reuse of the catalyst by phase separation, a key principle of green engineering. rsc.org Furthermore, research has demonstrated that for similar cycloaddition reactions, supported catalysts can be reused multiple times without a significant loss in activity, reducing waste and cost. rsc.org The development of synthetic routes that operate under mild conditions (lower temperature and pressure) also contributes to a greener process by reducing energy consumption. rsc.orgrsc.org
Computational and Theoretical Studies of 4 Fluoromethyl 1,3 Dioxolan 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a fundamental understanding of the intrinsic properties of 4-(Fluoromethyl)-1,3-dioxolan-2-one, also known as fluoropropylene carbonate (FPC). These computational methods allow for the prediction of the molecule's electronic structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net By calculating the electron density, DFT can determine the molecule's ground-state energy, optimized geometry, and other important electronic properties.
For cyclic carbonates like this compound, DFT studies are crucial for understanding how the introduction of a fluorine atom influences the parent propylene (B89431) carbonate structure. The strong electronegativity of the fluorine atom in the fluoromethyl group (-CH₂F) induces a significant electron-withdrawing effect. This effect alters the charge distribution across the entire molecule, impacting its dipole moment, stability, and reactivity.
Recent theoretical studies on a series of fluorinated cyclic carbonates based on ethylene (B1197577) carbonate (EC) and propylene carbonate (PC) have shown that a higher degree of fluorination significantly widens the electrochemical stability window. acs.org This enhanced stability is a key factor in the application of such compounds in high-voltage lithium-ion batteries. acs.org The fluorination lowers the energy of the highest occupied molecular orbital (HOMO), making the molecule more resistant to oxidation. acs.orgresearchgate.net
The stability of the 1,3-dioxolan-2-one ring itself is a critical factor. DFT calculations can model the ring-opening reactions, which are a common decomposition pathway for cyclic carbonates. The presence of the electron-withdrawing fluoromethyl group is predicted to stabilize the carbonate ring against nucleophilic attack compared to its non-fluorinated analog.
Table 1: Predicted Effects of Fluorination on Propylene Carbonate Derivatives
| Property | Propylene Carbonate (PC) | This compound (FPC) | Rationale for Change |
| Dipole Moment | High | Potentially lower | The C-F bond dipole may oppose the carbonyl group's dipole moment. |
| Oxidative Stability | Moderate | Higher | The electronegative fluorine atom lowers the HOMO energy level. acs.orgresearchgate.net |
| Reductive Stability | Moderate | Potentially higher | The LUMO energy level may be influenced by the fluoromethyl group. |
| Li⁺ Binding Energy | High | Lower | The electron-withdrawing effect of fluorine reduces the electron density on the carbonyl oxygen atoms, weakening the interaction with Li⁺. |
This table is generated based on general trends observed in computational studies of fluorinated carbonates and may not represent exact calculated values.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energy and localization of these orbitals are key indicators of a molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO).
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carbonate group, particularly the carbonyl oxygen. However, the electron-withdrawing -CH₂F group will lower the energy of the HOMO compared to propylene carbonate, making it less susceptible to oxidation. acs.orgresearchgate.net The LUMO is anticipated to be centered around the carbonyl carbon and the C-O bonds of the carbonate ring. The energy of the LUMO dictates the molecule's susceptibility to reduction. The HOMO-LUMO energy gap is a crucial parameter for predicting the kinetic stability of a molecule; a larger gap generally implies higher stability. mdpi.com Studies have shown that fluorination tends to increase the HOMO-LUMO gap in cyclic carbonates. mdpi.com
Electrostatic Potential (ESP) Mapping provides a visual representation of the charge distribution on the molecule's surface. mdpi.comsemanticscholar.org It maps the electrostatic potential, which is the energy of interaction of a positive point charge with the nuclei and electrons of a molecule. apolloscientific.co.uk Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. dntb.gov.ua
For this compound, the ESP map would show a significant negative potential around the carbonyl oxygen atom, indicating its role as the primary site for Lewis acid coordination (e.g., Li⁺). The fluorine atom would also exhibit a region of negative potential. The hydrogen atoms and the area around the carbonyl carbon would display positive potential. The ESP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and solvation. apolloscientific.co.uk
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This allows for the investigation of bulk properties, conformational changes, and intermolecular interactions in condensed phases, such as in a liquid electrolyte. arxiv.org
Simulation of Molecular Conformations and Dynamics in Various Solvents
The five-membered ring of this compound is not planar. It adopts puckered conformations, typically described as envelope or twist forms, to minimize ring strain. MD simulations can track the transitions between these conformations and determine the most stable conformers in different solvent environments. The fluoromethyl group can exist in various rotational orientations (rotamers) relative to the ring, and MD simulations can reveal the preferred orientations and the energy barriers for their interconversion.
The dynamics of the molecule, including its translational and rotational diffusion, are critical for understanding its role as a solvent or additive in an electrolyte. MD simulations on related fluorinated carbonates have shown that these properties are highly dependent on the composition and temperature of the electrolyte. rsc.org
Intermolecular Interactions and Solvation Behavior
In a liquid electrolyte, this compound will engage in various intermolecular interactions, including dipole-dipole interactions and weaker van der Waals forces. lumenlearning.comvu.edu.pk MD simulations, using appropriate force fields, can model these interactions and predict the resulting liquid structure.
A key area of study is the solvation of lithium ions. The carbonyl oxygen atoms of the carbonate ring are the primary binding sites for Li⁺. MD simulations can reveal the structure of the Li⁺ solvation shell, including the number of solvent molecules in the first coordination shell (the coordination number) and their orientation. Computational studies on related fluorinated carbonates suggest that the electron-withdrawing effect of the fluorine atom weakens the Li⁺-solvent interaction. acs.org This can facilitate the de-solvation of Li⁺ at the electrode-electrolyte interface, a crucial step for efficient battery cycling.
Reaction Mechanism Modeling
Computational modeling is an essential tool for elucidating the complex reaction mechanisms that can occur in electrochemical systems. For this compound, this includes modeling its synthesis, decomposition, and reactions within a battery environment.
The primary synthesis route for cyclic carbonates is the cycloaddition of carbon dioxide (CO₂) with the corresponding epoxide. mdpi.com For this compound, this would involve the reaction of 3-fluoro-1,2-epoxypropane with CO₂. Theoretical modeling of this reaction can help to understand the role of catalysts and identify the transition states and intermediates. The mechanism typically involves the activation of the epoxide by a Lewis acid or hydrogen bonding, followed by nucleophilic attack of a halide or other nucleophile to open the epoxide ring, and subsequent reaction with CO₂ to form the cyclic carbonate. mdpi.comresearchgate.netacs.org
Another important class of reactions is the transesterification of cyclic carbonates. For example, the reaction of propylene carbonate with methanol (B129727) to produce dimethyl carbonate and propylene glycol has been studied mechanistically. rsc.org The proposed mechanism involves the activation of methanol by a catalyst, interaction with the propylene carbonate, and subsequent reaction to form the final products. rsc.org The presence of the fluoromethyl group in this compound would be expected to influence the reaction rates of such processes due to its electronic effects on the carbonate ring.
In the context of lithium-ion batteries, modeling the reductive and oxidative decomposition reactions of the electrolyte components is critical. DFT calculations can be used to map out the potential energy surfaces for various decomposition pathways, identifying the most likely products and the associated energy barriers. For cyclic carbonates, reduction often involves one- or two-electron transfer processes leading to ring-opening and the formation of various organic and inorganic species that constitute the solid electrolyte interphase (SEI) on the anode. The oxidative decomposition at the cathode can also be modeled to predict the stability of the electrolyte at high voltages.
Computational Elucidation of Reaction Pathways, Transition States, and Energy Barriers
Density Functional Theory (DFT) has emerged as a principal tool for investigating the decomposition mechanisms of carbonate-based electrolytes. acs.org For propylene carbonate (PC), the non-fluorinated parent compound of FPC, DFT calculations have shown that it initially oxidizes on the cathode to form a radical cation (PC•+). acs.org This intermediate then undergoes decomposition through several pathways, leading to products like carbon dioxide, propanal, and acetone (B3395972). acs.org
In the case of fluorinated carbonates like fluoroethylene carbonate (FEC), a structurally similar compound, computational studies have detailed the oxidative decomposition mechanism. researchgate.net Upon oxidation, FEC forms a radical cation which is believed to decompose primarily into CO2 and a 2-fluoroacetaldehyde radical cation. researchgate.net
For this compound, it is theorized that similar reaction pathways occur. The introduction of the electron-withdrawing fluoromethyl group is expected to influence the stability of the radical cation and the energy barriers of the subsequent decomposition steps. Quantum chemical calculations on a series of fluorinated propylene carbonates have indicated that the position of fluorine substitution significantly impacts the electrochemical stability. acs.org While specific energy barriers for every decomposition step of FPC are a subject of ongoing research, the established computational frameworks for related carbonates provide a robust foundation for its predicted reaction pathways.
Table 1: Comparison of Calculated Activation Energy Barriers for Reductive Decomposition of Na+-coordinated Carbonates
| Compound | Activation Energy (gas phase, kcal/mol) | Activation Energy (solution phase, kcal/mol) |
| Propylene Carbonate (PC) | 11.696 | 9.993 |
| Fluoroethylene Carbonate (FEC) | 7.050 | 6.594 |
| Difluoroethylene Carbonate (DFEC) | 15.125 | 14.012 |
| This table presents data for related carbonate compounds to illustrate the impact of fluorination on decomposition energy barriers, as studied by quantum chemical methods. researchgate.net Similar computational approaches are applied to understand the behavior of this compound. |
Simulation of Interfacial Phenomena, such as Solid Electrolyte Interphase (SEI) Formation
The formation of a stable Solid Electrolyte Interphase (SEI) on the anode is critical for the longevity and performance of lithium-ion batteries. Computational simulations, particularly molecular dynamics (MD), are pivotal in understanding the growth and composition of the SEI layer. scribd.com
For fluorinated electrolytes, it is well-documented that their decomposition products contribute to the formation of a robust SEI rich in lithium fluoride (B91410) (LiF). researchgate.net This LiF-containing SEI is known to effectively suppress further electrolyte decomposition and dendrite growth. MD simulations, often complemented by quantum chemistry calculations, can model the interactions between electrolyte molecules and the electrode surface, providing a visual and energetic representation of the SEI formation process. researchgate.netscribd.com
In the context of this compound, simulations suggest that the fluoromethyl group plays a crucial role. Upon reductive decomposition at the anode surface, this group is expected to be a source of fluoride ions, leading to the in-situ formation of a stable LiF-rich SEI. While comprehensive SEI simulations specifically for FPC are an active area of research, the principles derived from studies on other fluorinated carbonates strongly indicate its beneficial role in creating a protective and ionically conductive interface. researchgate.netacs.org
Structure-Property Relationship Prediction
Computational chemistry excels at establishing relationships between the molecular structure of a compound and its macroscopic properties. For electrolyte components, this is particularly valuable for designing new molecules with desired characteristics.
Computational Prediction of Electrochemical Stability and Performance Parameters
One of the key advantages of fluorinating carbonate solvents is the enhancement of their electrochemical stability, particularly their oxidation potential. acs.org This makes them suitable for use with high-voltage cathodes. Computational methods, such as DFT, are routinely used to predict the electrochemical stability window of electrolyte solvents. scribd.com These predictions are often based on the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which correlate with the oxidation and reduction potentials, respectively.
For this compound, theoretical calculations support its enhanced anodic stability compared to non-fluorinated propylene carbonate. researchgate.net A systematic computational study on various fluorinated propylene carbonates revealed that fluorination at different positions on the molecule has a significant impact on the electrochemical window. acs.org Specifically, fluorination of the methyl group, as in FPC, is one of the strategies to improve performance, although other substitution patterns might yield even wider stability windows. acs.org
Table 2: Predicted Electrochemical Properties of Fluorinated Carbonates
| Compound/Property | HOMO Energy (eV) | LUMO Energy (eV) | Electrochemical Window (V) |
|---|---|---|---|
| Propylene Carbonate (PC) | - | - | ~5.5 |
| Fluorinated PC (general) | Lowered | Lowered | Widened |
| This compound | Predicted Lower than PC | Predicted Lower than PC | Predicted Wider than PC |
This interactive table illustrates the general trend of how fluorination impacts the frontier molecular orbitals and the resulting electrochemical stability window, as predicted by computational models. acs.orgresearchgate.netresearchgate.net Specific values are highly dependent on the computational method used.
Theoretical Basis for Enhanced Properties due to Fluorination
The enhanced properties of fluorinated carbonates like this compound are fundamentally rooted in the high electronegativity of the fluorine atom. The introduction of a C-F bond induces a strong electron-withdrawing effect, which has several beneficial consequences for an electrolyte solvent.
Theoretically, this inductive effect lowers the energy of the HOMO of the molecule. acs.org A lower HOMO energy implies that it is more difficult to remove an electron, which translates to a higher oxidation potential and greater stability against oxidative decomposition at the cathode. This is a primary reason why fluorinated electrolytes are essential for developing high-voltage lithium-ion batteries.
Furthermore, fluorination influences the solvation and desolvation of lithium ions. researchgate.net While the strong electron-withdrawing nature of fluorine can sometimes lead to a lower solvation ability for Li+ compared to non-fluorinated analogues, it can also facilitate the desolvation process at the electrode-electrolyte interface, which is a crucial step for rapid ion transport and high power performance. acs.org The precise balance of these effects is dependent on the number and position of the fluorine atoms, a parameter that can be fine-tuned with the aid of computational modeling to optimize battery performance. acs.org
Advanced Applications in Materials Science and Chemical Synthesis
Applications in Next-Generation Energy Storage Systems
In the quest for safer, more efficient, and longer-lasting lithium-ion batteries (LIBs), electrolyte formulation is a critical area of research. 4-(Fluoromethyl)-1,3-dioxolan-2-one, also known as fluoropropylene carbonate (FPC), has emerged as a key component in advanced electrolyte systems. researchgate.net The introduction of a fluorine atom into the propylene (B89431) carbonate structure imparts beneficial properties, such as enhanced thermal and electrochemical stability. researchgate.net
Table 1: Comparison of Physical Properties: Fluoropropylene Carbonate (FPC) vs. Propylene Carbonate (PC) Note: This table is based on data for FPC and PC. The values are representative and may vary based on specific experimental conditions.
| Property | Fluoropropylene Carbonate (FPC) | Propylene Carbonate (PC) | Reference |
| Viscosity (at 25°C) | 7.64 mPa·s | 2.53 mPa·s | researchgate.net |
| Anodic Stability | Higher than PC | Lower than FPC | researchgate.net |
Even in small quantities, this compound can function as a powerful electrolyte additive. Its primary role as an additive is to participate in the formation of a stable and effective solid electrolyte interphase (SEI) on the surface of the anode, particularly graphite (B72142) anodes. fishersci.caworktribe.com A robust SEI layer is crucial for preventing the continuous decomposition of the electrolyte, minimizing capacity loss, and extending the cycle life of the battery. azom.comajgreenchem.com The presence of fluorine is key to this functionality, leading to the formation of lithium fluoride (B91410) (LiF) in the SEI, a component known to enhance stability. osti.govosti.gov The use of fluorinated additives like 4-fluoro-1,3-dioxolan-2-one (B53678) (FEC) has been shown to increase cycling efficiency and discharge capacity retention by enabling the formation of a thin and stable SEI layer. fishersci.cafishersci.com
The mechanism of SEI formation involving fluorinated carbonates like this compound is a subject of detailed study. The molecule's lowest unoccupied molecular orbital (LUMO) energy level is lowered by the electron-withdrawing fluoromethyl group. osti.govajgreenchem.com This facilitates its preferential reduction on the anode surface during the initial charging cycles. azom.comajgreenchem.com
A significant advantage of this compound is its enhanced electrochemical stability, especially its resistance to oxidation at high potentials. researchgate.net The strong electron-withdrawing nature of the fluorine atom makes the molecule less susceptible to decomposition on the surface of high-voltage cathode materials. researchgate.netacs.org
Linear sweep voltammetry studies and cell cycling tests have confirmed that the anodic stability of FPC is considerably higher than that of non-fluorinated PC. researchgate.net This makes it a promising component for electrolytes in next-generation LIBs that utilize high-voltage cathodes (operating above 4.3 V vs. Li/Li+) to achieve higher energy densities. researchgate.net For instance, the related compound 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC) retains stability up to 5.1 V vs. Li+/Li. While specific values for FPC may differ, the trend of increased stability due to fluorination is well-established. researchgate.netacs.org This stability prevents parasitic reactions at the cathode, reducing gas generation and impedance growth, which ultimately leads to better capacity retention and longer cycle life under demanding high-voltage conditions. researchgate.netgoogle.com
Table 2: Electrochemical Performance Data for Electrolytes Containing Fluorinated Carbonates Note: This table includes representative data for various fluorinated carbonates to illustrate their high-voltage capabilities.
| Electrolyte System | Anode/Cathode | Key Finding | Reference |
| DFEC-based electrolyte | Li / NMC622 | Capacity retention >82% after 400 cycles; average CE of 99.95%. | osti.gov |
| TFPC-based electrolyte | Graphite / NMC532 | Stable cycling performance in a 4.6 V system. | osti.gov |
| FPC-based electrolyte | Lithium / Graphite | Higher anodic stability than PC-based electrolytes. | researchgate.net |
| FEC-based electrolyte | Graphite / Li1.2Mn0.56Co0.08Ni0.16O2 | Improved cycling behavior when charged to 4.8 V. | acs.org |
The transport properties of electrolytes containing this compound are a critical aspect of their performance. Research indicates that the introduction of the fluoromethyl group increases the viscosity of the solvent compared to standard propylene carbonate. researchgate.net For example, the viscosity of FPC at 25°C is 7.64 mPa·s, which is significantly higher than the 2.53 mPa·s of PC. researchgate.net
This higher viscosity generally leads to a decrease in the ionic conductivity of the electrolyte solution. researchgate.net This is a common trade-off with fluorinated solvents, where enhanced electrochemical stability comes at the cost of slower ion transport. osti.gov However, in many applications, the benefits of a stable SEI and improved high-voltage performance outweigh the disadvantage of lower conductivity. researchgate.netosti.gov To mitigate this, FPC is often used as a co-solvent or additive in combination with lower-viscosity solvents, such as linear carbonates, to create a balanced electrolyte formulation. osti.gov
Building Block for Advanced Polymeric Materials and Functional Materials
Beyond its role in energy storage, the 1,3-dioxolan-2-one ring system is a versatile functional group in organic synthesis. This compound can serve as a valuable building block for creating more complex molecules, including advanced polymers and other functional materials. researchgate.netgoogle.com The presence of both the reactive carbonate ring and the fluoromethyl group allows for a range of chemical transformations.
The dioxolanone ring can undergo ring-opening polymerization, a common method for synthesizing aliphatic polyesters. mdpi.com While specific studies on the polymerization of this compound are not widely documented, the polymerization of similar structures, such as 1,3-dioxolan-4-ones, has been demonstrated to produce polylactic acid (PLA) derivatives. mdpi.com The fluoromethyl group can introduce unique properties into the resulting polymer, such as increased hydrophobicity, thermal stability, and specific electronic characteristics, which are desirable in fields like performance plastics and biomedical materials. smolecule.comossila.com Furthermore, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of a fluorinated moiety can significantly alter biological activity. ossila.comguidechem.com
Monomer in the Synthesis of Specialty Polymers via Ring-Opening Polymerization
This compound serves as a key monomer in the synthesis of specialized fluorinated polymers through ring-opening polymerization (ROP). This class of cyclic carbonate monomers is valuable for creating aliphatic polyesters with tailored properties. The polymerization of 1,3-dioxolan-4-ones is recognized as a viable alternative to other methods for producing poly(α-hydroxy acids), utilizing non-toxic and readily available resources. researchgate.net The process typically involves a catalyst to open the cyclic monomer ring, allowing it to link with other monomers to form a polymer chain. rsc.orgresearchgate.net The presence of the fluoromethyl group on the dioxolanone ring is critical, as it imparts unique characteristics to the resulting polymer that are not achievable with non-fluorinated analogues. acs.org The free radical ring-opening polymerization of similar 2-methylene-1,3-dioxolane (B1600948) derivatives has been shown to proceed with essentially quantitative ring-opening, introducing ester groups into the backbone of the polymer. researchgate.net This efficient polymerization behavior is crucial for developing high-performance materials. rsc.org
Modification of Polymer Properties (e.g., thermal stability, chemical resistance, mechanical strength) through Incorporation
The incorporation of this compound into polymer chains is a strategic approach to enhance material properties. The introduction of fluorine-containing groups, such as the fluoromethyl (-CH₂F) group, is known to significantly improve the performance characteristics of polymers. acs.org Fluoropolymers generally exhibit high thermal stability, exceptional chemical resistance against solvents, acids, and bases, and robust mechanical strength. acs.org The strong carbon-fluorine bond contributes to high resistance against both hydrolytic and oxidative degradation. acs.org By copolymerizing this fluorinated monomer with other cyclic esters or vinyl monomers, it is possible to precisely tune the final properties of the material. researchgate.netgoogle.com For instance, the inclusion of fluorinated units can lead to polymers with lower surface energy, reduced moisture absorption, and a lower refractive index. acs.orgresearchgate.net
| Optical Properties | Lower refractive index and low material dispersion. researchgate.net | Fluorinated polymers are known for their excellent optical clarity and transmittance from UV to near-IR regions. researchgate.net |
Development of Novel Fluorinated Polymer Architectures and Copolymers
The use of this compound facilitates the design of innovative fluorinated polymer architectures. It can be copolymerized with various other monomers to create random, block, or graft copolymers with precisely controlled compositions and properties. researchgate.netgoogle.com For example, copolymerization of fluorinated dioxole monomers with tetrafluoroethylene (B6358150) can produce either crystalline or amorphous copolymers, depending on the monomer ratio. google.comgoogle.com Amorphous copolymers are particularly useful as they are often soluble in fluorinated solvents and possess excellent optical transparency. researchgate.netgoogle.com This versatility allows for the development of materials for specialized applications, such as gas separation membranes and optical fibers. researchgate.net The synthesis of block copolymers, potentially combining a fluorinated polyester (B1180765) segment with a different polymer block (e.g., polyethylene (B3416737) glycol), could lead to amphiphilic materials with applications in drug delivery or surface modification. rsc.org
Applications in Coatings, Membranes, and other Functional Film Technologies
The unique properties imparted by the fluoromethyl group make polymers derived from this compound highly suitable for advanced functional applications. leapchem.com In the field of coatings, these polymers can provide surfaces that are chemically inert, weather-resistant, and repellent to both water and oil. google.comsmolecule.com Such coatings are valuable for protecting sensitive equipment and for creating stain-resistant finishes. google.com The excellent optical clarity and low refractive index of these fluoropolymers also make them candidates for antireflective coatings and pellicles used in optical technologies. researchgate.net Furthermore, the controlled synthesis of copolymers allows for the fabrication of high-performance membranes. For instance, amorphous perfluorinated polymers have shown significant potential for use in gas separation membranes. researchgate.net The ability to form tough, clear, and self-supporting films is another key advantage for these technological applications. google.com
Table 2: Examples of Functional Technology Applications
| Application Area | Specific Use | Key Polymer Property |
|---|---|---|
| Coatings | Chemically inert, stain-resistant, and weather-resistant finishes. google.com | Low surface energy, high chemical and thermal stability. acs.org |
| Antireflective coatings, optical pellicles. researchgate.net | High optical transparency, low refractive index. researchgate.net | |
| Membranes | Gas separation membranes. researchgate.net | Controlled amorphous structure, chemical inertness. researchgate.net |
| Electronic Materials | Dielectrics in electronic components. google.com | Low dielectric constant, high thermal stability. acs.org |
| Optical Fibers | Core or cladding material. researchgate.net | Low material dispersion, extraordinary optical transmission. researchgate.net |
Reagent and Intermediate in Complex Organic Synthesis
Beyond its role in polymer science, this compound is a valuable building block in complex organic synthesis. fishersci.ca Its structure contains multiple functional sites: the cyclic carbonate, which can be opened, and the fluoromethyl group, which imparts specific reactivity and properties. This makes it a versatile intermediate for creating a range of more complex molecules, including those with pharmaceutical relevance. The strategic introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability. chemenu.com
Facilitating the Construction of Complex Organic Molecules
As a reagent, this compound serves to introduce the fluoromethyl group into target molecules or to act as a precursor for other functional groups. The 1,3-dioxolan-2-one ring system itself is a protected form of a 1,2-diol, which can be unmasked under specific conditions. The compound can be used as a building block in multi-step synthetic pathways, where its unique structure allows for various chemical transformations. For example, similar dioxolane derivatives are used in the synthesis of agrochemicals and as precursors for functionalized polymers. The compound's utility lies in its ability to participate in reactions that build molecular complexity while carrying the desirable fluoromethyl moiety.
Stereoselective Synthesis of Fluorinated Compounds Utilizing Chiral Derivatives
The development of methods for the stereoselective synthesis of fluorinated compounds is a significant area of research, given the importance of chirality in biological systems. beilstein-journals.orgresearchgate.net While direct studies on chiral derivatives of this compound are not extensively detailed, the principles of asymmetric synthesis using similar fluorinated building blocks are well-established. Chiral versions of the monomer could be synthesized and used to create stereoregular polymers or as precursors in asymmetric synthesis. For instance, strategies involving chiral catalysts or auxiliaries are employed to control the stereochemistry during the construction of complex molecules like fluorinated amino acids and flavanones. beilstein-journals.orgresearchgate.netmdpi.com A common approach involves the use of chiral catalysts to mediate reactions, such as fluorination or alkylation, with high enantiomeric excess. researchgate.netresearchgate.net The synthesis of optically active fluorinated compounds often relies on starting with a chiral precursor or employing a stereoselective reaction as a key step, a strategy that could be applied using chiral derivatives derived from this compound. mdpi.comresearchgate.net
Strategic Intermediate in Pharmaceutical Chemistry Research and Advanced Fine Chemical Synthesis
This compound has emerged as a valuable building block in the fields of pharmaceutical chemistry and advanced fine chemical synthesis. Its utility stems from the presence of the fluoromethyl group, which can significantly influence the biological activity and pharmacokinetic properties of a target molecule. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity to target enzymes or receptors, and modulate lipophilicity. researchgate.net
The primary application of this compound in this context is as a versatile intermediate. It provides a scaffold containing the essential fluoromethyl-substituted cyclic carbonate structure, which can be further elaborated through various chemical transformations to construct more complex molecules. For instance, it is utilized in the synthesis of fluorinated polymers and other fine chemicals where enhanced thermal stability or specific chemical resistance is desired.
A notable example of its strategic use in pharmaceutical research is in the development of antiviral agents. Specifically, it has been identified as a key intermediate in the synthesis of a 2′-α-fluoro-2′-β-C-(fluoromethyl) purine (B94841) nucleoside phosphoramidate (B1195095) prodrug. acs.org This complex molecule has shown potential as an oral anti-SARS-CoV-2 agent, highlighting the critical role of fluorinated building blocks like this compound in addressing urgent medical needs. acs.org The synthesis of such nucleoside analogs often involves multi-step sequences where the dioxolanone ring can be opened and modified to create the desired ribose-like moiety with the crucial fluoromethyl group at a specific position.
The synthesis of this compound itself is an area of active investigation. One common approach is the cycloaddition of carbon dioxide (CO₂) with a suitable fluorinated precursor, epifluorohydrin (B110758). whiterose.ac.uk However, this reaction can present challenges, with some studies reporting difficulties in achieving high yields and experiencing low mass recovery of the product. whiterose.ac.uk This suggests that while the cycloaddition route is theoretically direct, optimization of reaction conditions is crucial for its practical application.
Table 1: Comparison of Functionalized 1,3-Dioxolan-2-ones
| Compound Name | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Applications | Noteworthy Properties |
| This compound | -CH₂F | C₄H₅FO₃ | 120.08 | 127213-73-4 | Intermediate for pharmaceuticals and fluorinated polymers. synquestlabs.com | Improves metabolic stability in drug design. |
| 4-(Hydroxymethyl)-1,3-dioxolan-2-one | -CH₂OH | C₄H₆O₄ | 118.09 | 931-40-8 | Used in biodegradable polymers (e.g., polycarbonates) and green chemistry. | Polar substituent that facilitates biodegradability. |
| 4-(Chloromethyl)-1,3-dioxolan-2-one (B1347359) | -CH₂Cl | C₄H₅ClO₃ | 136.53 | 2463-45-8 | Intermediate in synthesis, particularly for CO₂ fixation reactions. | The C-Cl bond is labile, enhancing reactivity. |
| 4-(Butoxymethyl)-1,3-dioxolan-2-one | -CH₂OCH₂CH₂CH₂CH₃ | C₈H₁₄O₄ | 174.19 | 85976-40-5 | Intermediate in organic synthesis and polymer chemistry. | Enhances solubility in non-polar solvents. |
This table is generated based on available data and is for illustrative purposes.
Investigations into its Role in Catalytic Reactions (e.g., as a ligand or in cycloaddition reactions)
The role of this compound in catalytic reactions is an area of growing interest, primarily stemming from the catalytic applications of structurally related dioxolane compounds. While direct studies featuring this compound as a catalyst or ligand are not extensively documented, its structural motifs are present in well-established catalytic systems.
The synthesis of this compound itself involves a catalytic cycloaddition reaction. The conversion of epoxides and carbon dioxide into cyclic carbonates is a significant area of green chemistry, and various catalytic systems, including salen or salophen complexes, have been explored for this transformation. whiterose.ac.uk The attempted synthesis of this compound from epifluorohydrin and CO₂ highlights its connection to this field of catalysis, where the dioxolanone is the product of a catalyzed reaction. whiterose.ac.uk The efficiency of such cycloadditions is highly dependent on the catalyst used. researchgate.netfrontiersin.orgui.ac.id
Furthermore, the dioxolane framework is a core component of highly effective chiral ligands in asymmetric catalysis. A prominent example is the family of TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). These molecules, which share the 1,3-dioxolane (B20135) ring, are employed as chiral auxiliaries in a variety of enantioselective transformations, including the fluorination of β-ketoesters catalyzed by titanium-TADDOLate complexes. beilstein-journals.org The introduction of fluorine atoms into the TADDOL ligand structure has also been explored to modulate the Lewis acidity and catalytic activity of the resulting metal complexes. This suggests a potential, though yet to be fully explored, avenue for the use of fluorinated dioxolanes like this compound or its derivatives in the design of new chiral ligands.
The reactivity of the dioxolanone ring and its substituents also allows for its participation in catalyzed reactions. For instance, vinyl-substituted 1,3-dioxolan-2-ones have been successfully employed as substrates in rhodium(III)-catalyzed C-H allylation reactions for the stereoselective synthesis of allylic alcohols. researchgate.net Additionally, the asymmetric hydroformylation of 4-vinyl-1,3-dioxolan-2-one, catalyzed by platinum complexes with chiral diphosphine ligands, has been demonstrated to proceed with high selectivity, offering a pathway to chiral aldehydes. researchgate.net These examples underscore the catalytic relevance of the dioxolanone scaffold and suggest that the unique electronic properties conferred by the fluoromethyl group in this compound could be harnessed in novel catalytic transformations.
Table 2: Examples of Catalytic Reactions Involving Dioxolane Derivatives
| Reaction Type | Dioxolane Derivative | Catalyst System | Product Type | Reference |
| Asymmetric Fluorination | TADDOL (a dioxolane derivative) | TADDOLato–titanium(IV) dichloride | Enantiomerically enriched α-fluorinated β-ketoesters | beilstein-journals.org |
| Asymmetric Hydroformylation | 4-Vinyl-1,3-dioxolan-2-one | PtCl₂(diphosphine)/SnCl₂ | Chiral aldehydes | researchgate.net |
| C-H Allylation | 4-Vinyl-1,3-dioxolan-2-one | Rhodium(III) complex | Substituted (E)-allylic alcohols | researchgate.net |
| Cycloaddition of CO₂ | Epichlorohydrin (forms a dioxolanone) | Amine-functionalized ionic liquids | 4-(Chloromethyl)-1,3-dioxolan-2-one | frontiersin.org |
This table provides examples of catalytic reactions where the dioxolane moiety plays a key role, either as part of the ligand or the substrate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Fluoromethyl)-1,3-dioxolan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via catalytic carbonation of fluorinated epoxides or glycidyl ethers under continuous flow conditions using organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Reaction parameters such as temperature (50–80°C), CO₂ pressure (5–20 bar), and residence time (10–30 min) critically impact yield . For fluorinated derivatives, blue LED irradiation at room temperature can achieve near-quantitative yields (e.g., 98% for 4-(chloromethyl)-1,3-dioxolan-2-one) by activating photo-responsive catalysts .
- Data Contradiction : Conflicting reports on fluorination efficiency may arise from side reactions (e.g., defluorination or ring-opening). Use <sup>19</sup>F NMR to verify fluoromethyl group integrity .
Q. How should researchers characterize this compound and its derivatives using spectroscopic techniques?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the fluoromethyl group (δ ~4.5–5.0 ppm for <sup>1</sup>H; δ ~70–80 ppm for <sup>13</sup>C) and carbonyl carbon (δ ~155 ppm for <sup>13</sup>C). Splitting patterns in <sup>1</sup>H NMR indicate coupling with fluorine (e.g., JH-F ~47 Hz) .
- FT-IR : Look for C=O stretches at ~1800–1850 cm⁻¹ and C-F stretches at ~1100–1250 cm⁻¹.
- Pitfalls : Impurities from incomplete purification (e.g., residual epoxide precursors) may obscure signals. Use preparative HPLC or column chromatography for isolation .
Q. What safety protocols are essential for handling fluorinated cyclic carbonates in laboratory settings?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid contact with moisture or strong bases .
- PPE : Use nitrile gloves, safety goggles, and fume hoods. Fluorinated compounds may release HF under decomposition; maintain emergency HF neutralizers (e.g., calcium gluconate gel) .
Advanced Research Questions
Q. How does the fluoromethyl group enhance electrochemical stability in lithium-ion battery electrolytes?
- Methodological Answer : Fluorination reduces electrolyte decomposition at high voltages (>4.5 V vs. Li/Li⁺). In LiNi0.6Mn0.2Co0.2O2 (NMC622) systems, this compound forms a fluorine-rich solid-electrolyte interphase (SEI), improving cycle life by 40% compared to ethylene carbonate (EC). Use cyclic voltammetry (CV) and XPS to analyze SEI composition .
- Data Contradiction : Over-fluorination may increase viscosity, reducing ionic conductivity. Balance fluorination with co-solvents (e.g., dimethyl carbonate) for optimal performance .
Q. Can this compound act as a building block for isocyanate-free polyhydroxyurethanes (PHUs)?
- Methodological Answer : Yes. React this compound with diamines (e.g., hexamethylenediamine) via ring-opening polymerization (ROP) at 80–120°C. The fluoromethyl group enhances hydrophobicity and thermal stability (Tg increases by ~15°C). Monitor reaction progress using <sup>19</sup>F NMR to track carbonate consumption .
- Challenges : Side reactions (e.g., crosslinking) may occur. Use stoichiometric control (amine:carbonate = 1:1) and low-temperature initiators (e.g., TBD) .
Q. What role does this compound play in CO₂ cycloaddition catalysis, and how can reaction mechanisms be probed?
- Methodological Answer : As a fluorinated cyclic carbonate, it serves as a model substrate for CO₂ fixation. Catalysts like ZnBr₂ or ionic liquids facilitate CO₂ insertion into epoxides. Use in situ ATR-IR or <sup>13</sup>C-labeled CO₂ to monitor intermediate formation (e.g., carbonate-zwitterion adducts). Kinetic studies reveal fluorination accelerates ring-opening due to electron-withdrawing effects .
- Contradictions : Conflicting reports on fluorination's impact on regioselectivity. Computational DFT studies clarify transition-state stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
